4alpha-Hydroxy Cholesterol
Overview
Description
4alpha-Hydroxy Cholesterol is a derivative of cholesterol, which is a crucial molecule in the body, involved in various biological processes. This compound is part of the oxysterol family, which are oxygenated derivatives of cholesterol. Oxysterols play significant roles in cholesterol homeostasis, lipid metabolism, and cellular signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4alpha-Hydroxy Cholesterol can be synthesized through the hydroxylation of cholesterol. This process typically involves the use of cytochrome P450 enzymes, particularly CYP3A4, which catalyzes the addition of a hydroxyl group to the cholesterol molecule . The reaction conditions often include the presence of oxygen and a suitable cofactor, such as NADPH.
Industrial Production Methods: In an industrial setting, the production of this compound may involve biotechnological approaches using microbial transformation. Microorganisms such as fungi and bacteria can be engineered to express the necessary enzymes for the hydroxylation of cholesterol . This method is advantageous due to its high regio- and stereoselectivity, as well as its environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions: 4alpha-Hydroxy Cholesterol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxysterols.
Reduction: Reduction reactions can convert it back to cholesterol or other derivatives.
Substitution: Functional groups on the molecule can be substituted with other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include molecular oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions include various oxysterols, which have distinct biological activities and functions .
Scientific Research Applications
4alpha-Hydroxy Cholesterol has numerous applications in scientific research:
Mechanism of Action
4alpha-Hydroxy Cholesterol exerts its effects primarily through its interaction with liver X receptors (LXRs), which are nuclear receptors involved in the regulation of lipid metabolism . Upon binding to LXRs, it modulates the expression of genes involved in cholesterol transport, efflux, and homeostasis. This pathway is crucial for maintaining cellular cholesterol levels and preventing the accumulation of cholesterol in tissues .
Comparison with Similar Compounds
25-Hydroxycholesterol: Another oxysterol involved in immune response and cholesterol metabolism.
27-Hydroxycholesterol: Plays a role in cholesterol homeostasis and has been implicated in various diseases.
Uniqueness: 4alpha-Hydroxy Cholesterol is unique due to its specific interaction with LXRs and its role as a biomarker for CYP3A4 activity . Unlike other oxysterols, it has a distinct regulatory function in cholesterol transport and homeostasis .
Biological Activity
4α-Hydroxy cholesterol (4α-HC) is an oxysterol, a derivative of cholesterol that has gained attention due to its potential biological activities and implications in various metabolic processes. This article explores the biological activity of 4α-HC, focusing on its role as a ligand for nuclear receptors, its influence on lipid metabolism, and its potential as a biomarker in pharmacokinetics.
4α-HC is synthesized from cholesterol through enzymatic oxidation, primarily by cytochrome P450 enzymes. It is structurally similar to other oxysterols, such as 4β-hydroxy cholesterol (4β-HC), but exhibits distinct biological properties. The compound's chemical structure allows it to interact with various nuclear receptors, particularly the Liver X Receptor (LXR), which plays a crucial role in lipid homeostasis.
Lipid Metabolism Regulation
Research indicates that 4α-HC may act as a ligand for LXR, influencing lipid metabolism pathways. Studies have shown that 4α-HC can modulate the expression of genes involved in lipid synthesis and transport:
- Activation of LXR : 4α-HC activates LXR, leading to the transcriptional regulation of genes involved in fatty acid synthesis and cholesterol metabolism. This activation can promote lipogenic processes, similar to the effects observed with 4β-HC .
- Impact on SREBP Pathways : While 4β-HC selectively induces the master lipogenic transcription factor Sterol Regulatory Element Binding Protein 1c (SREBP1c), the specific effects of 4α-HC on SREBP pathways require further investigation. However, it is hypothesized that like other oxysterols, it may influence SREBP activity indirectly through LXR activation.
Potential as a Biomarker
4α-HC has been proposed as an endogenous biomarker for assessing cytochrome P450 3A (CYP3A) activity. Its plasma concentrations can reflect changes in CYP3A activity due to drug interactions:
- Drug Interaction Studies : Clinical studies have demonstrated that plasma levels of 4α-HC can serve as a surrogate marker for CYP3A activity when evaluating drug pharmacokinetics. For instance, increased levels of 4α-HC were observed in patients treated with strong CYP3A inducers .
- Comparison with Other Biomarkers : Unlike other markers influenced by dietary or metabolic factors, 4α-HC concentrations remain stable under various conditions, making it a reliable indicator for CYP3A activity assessment.
In Vivo Studies
Recent studies have explored the effects of administering 4α-HC in animal models:
- Lipid Accumulation : In mouse models, administration of 4α-HC resulted in increased hepatic lipid content and triglyceride accumulation. This effect was linked to enhanced lipogenesis via LXR activation .
- Cell Culture Experiments : In vitro studies using primary hepatocytes demonstrated that treatment with 4α-HC led to increased lipid droplet formation and triglyceride synthesis, indicating its role as a pro-lipogenic factor .
Summary Table of Biological Activities
Biological Activity | Effect | Mechanism |
---|---|---|
LXR Activation | Promotes lipid synthesis | Direct binding to LXR |
Influence on SREBP | Potential modulation | Indirect through LXR |
CYP3A Activity Marker | Reflects drug interaction dynamics | Stable plasma concentrations |
Lipid Droplet Formation | Increases triglyceride accumulation | Enhanced lipogenesis |
Properties
IUPAC Name |
(3S,4S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)20-11-12-21-19-9-10-23-25(29)24(28)14-16-27(23,5)22(19)13-15-26(20,21)4/h10,17-22,24-25,28-29H,6-9,11-16H2,1-5H3/t18-,19+,20-,21+,22+,24+,25+,26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZDKQKOAHAICSF-GFYXKKFXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H]([C@H]4O)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How can 4β-Hydroxycholesterol be used to assess drug metabolism?
A1: 4β-Hydroxycholesterol serves as an endogenous biomarker for the activity of CYP3A enzymes [, ]. These enzymes play a crucial role in the metabolism of many drugs. By measuring 4β-Hydroxycholesterol levels, researchers can indirectly assess CYP3A activity, which may offer insights into an individual's capacity to metabolize certain medications.
Q2: Did the study find a relationship between vitamin D levels and 4β-Hydroxycholesterol levels?
A2: Interestingly, the study on vitamin D supplementation found no significant correlation between individual serum levels of 25-hydroxyvitamin D and 4β-Hydroxycholesterol levels []. This suggests that vitamin D levels may not directly influence CYP3A activity, at least within the tested range.
Q3: What factors were found to potentially influence 4β-Hydroxycholesterol levels?
A3: While vitamin D levels showed no correlation, a moderate negative correlation was observed between C-reactive protein (CRP) levels, a marker of inflammation, and 4β-Hydroxycholesterol levels []. This finding supports previous research suggesting that inflammation might suppress the activity of hepatic CYP3A enzymes. This highlights the potential influence of inflammatory states on drug metabolism.
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